(R)-2-Acetamido-2-phenylacetic acid can be derived from various natural and synthetic sources. It is classified as an amino acid derivative, specifically a substituted phenylacetic acid. The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of (R)-2-acetamido-2-phenylacetic acid can be achieved through several methods, primarily involving the acylation of phenylacetic acid derivatives. One common approach involves the following steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
The molecular formula of (R)-2-acetamido-2-phenylacetic acid is , with a molecular weight of approximately 195.20 g/mol. The structure features:
The stereochemistry at the chiral center is designated as (R), indicating the specific spatial arrangement of substituents around the chiral carbon.
(R)-2-Acetamido-2-phenylacetic acid can participate in various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (R)-2-acetamido-2-phenylacetic acid primarily involves its interaction with biological targets, such as enzymes or receptors. Its structural similarity to natural amino acids allows it to participate in biochemical pathways:
Quantitative data on binding affinities and inhibition constants would provide further insight into its pharmacological potential.
(R)-2-Acetamido-2-phenylacetic acid exhibits several notable physical properties:
Chemical properties include its ability to form salts with bases and react with electrophiles due to its nucleophilic amine group.
(R)-2-Acetamido-2-phenylacetic acid has several applications in scientific research and industry:
(R)-2-Acetamido-2-phenylacetic acid (CAS 14257-84-2) is a chiral α-acetamido carboxylic acid with molecular formula C₁₀H₁₁NO₃ and molecular weight 193.20 g/mol. This compound features a stereogenic center at the α-carbon adjacent to the acetamido group, making stereoselective synthesis crucial for accessing its enantiomerically pure form. The molecule contains both hydrogen bond donor (carboxylic acid, amide N-H) and acceptor (carbonyl, carboxylic acid) functional groups, enabling diverse supramolecular interactions. Its SMILES notation (O=C(O)C@HC1=CC=CC=C1) explicitly denotes the (R)-configuration at the chiral center. As a derivative of phenylglycine, this compound serves as a valuable building block for pharmaceutical synthesis and asymmetric catalysis, where enantiopurity directly influences biological activity and chiral induction capabilities [5].
The synthesis of enantiomerically enriched (R)-2-acetamido-2-phenylacetic acid predominantly exploits three stereocontrol strategies: chiral pool utilization, chiral auxiliaries, and asymmetric catalysis. The chiral pool approach often starts from naturally occurring (S)-amino acids, which undergo stereospecific transformations. For instance, (S)-phenylglycine derivatives can be N-acetylated followed by stereoretentive functional group interconversions. This method capitalizes on the inherent chirality of natural amino acids but is limited by the availability of enantiopure precursors with the desired substitution patterns [1].
Chiral auxiliary-mediated synthesis provides greater flexibility for accessing non-natural configurations like the (R)-enantiomer. Evans oxazolidinones or Oppolzer sultams are covalently attached to 2-phenylacetic acid derivatives, directing diastereoselective α-amination. After installation of the acetamido group via electrophilic amination or nucleophilic substitution, auxiliary removal yields enantiopure product. This route reliably delivers high enantiomeric excess (>95% ee) but requires stoichiometric chiral material and additional synthetic steps for auxiliary attachment/removal [1] [6].
Resolution techniques remain practically important despite being inherently inefficient. Kinetic resolution of racemic 2-acetamido-2-phenylacetic acid using chiral bases or enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) can provide access to either enantiomer. While enzymatic resolutions often achieve excellent enantioselectivity (E > 200), maximum yield is capped at 50% without recycling. Preferential crystallization offers manufacturing advantages but requires careful control of crystallization conditions and seeding protocols [5].
Table 1: Comparative Analysis of Stereoselective Synthetic Approaches
Method | Key Features | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Pool Derivatization | Starts from natural amino acids | >99 | 40-60 | Limited substrate scope |
Chiral Auxiliary | High stereocontrol; predictable configuration | 95-99 | 65-80 | Stoichiometric chiral reagent required |
Enzymatic Resolution | Mild conditions; high selectivity | >99 | 45 (theoretical max) | Maximum 50% yield per cycle |
Asymmetric Catalysis | Atom-economic; catalytic chirality | 85-98 | 70-90 | Sensitive to substrate structure |
Recent advances include dynamic kinetic resolutions that overcome the 50% yield limitation by racemizing the substrate in situ during enzymatic resolution. Transition metal catalysts like Shvo's catalyst enable α-amino acid racemization under hydrogen transfer conditions. When coupled with Candida antarctica lipase B, this system resolves racemic N-acetyl phenylglycine derivatives with up to 98% ee and 90% yield, representing a significant improvement over classical resolutions [6].
Sustainable synthesis of (R)-2-acetamido-2-phenylacetic acid emphasizes atom economy, renewable feedstocks, and reduced environmental impact. Solvent selection critically influences process greenness, with water emerging as an ideal medium for stereoselective reactions. Aqueous-phase organocatalytic aldol reactions between glycine derivatives and benzaldehyde generate phenylglycine precursors with reduced toxicity profiles. The hydrophobic effect in water enhances reaction rates and stereoselectivity while facilitating product isolation through precipitation [2].
Renewable feedstocks provide environmentally benign carbon sources. Lignocellulosic biomass derivatives like furfural can be transformed into N-acetyl phenylglycine analogues via reductive amination cascades. Similarly, bio-based phenylacetic acid from microbial fermentation (e.g., engineered Escherichia coli expressing phenylpyruvate decarboxylase) serves as a sustainable starting material for chiral functionalization. These approaches align with green chemistry principles by replacing petrochemical inputs with renewable alternatives [2] [4].
Waste valorization strategies create circular economies around chemical production. Waste polystyrene undergoes catalytic depolymerization to styrene, which is converted to phenylacetamide via Ritter reaction. Enzymatic resolution or asymmetric hydrolysis then yields enantiopure (R)-2-acetamido-2-phenylacetic acid. This route reduces landfill burden while producing high-value chiral molecules:
Polystyrene waste → Styrene (depolymerization) → Phenylacetamide (Ritter reaction) → (R)-2-Acetamido-2-phenylacetic acid (enzymatic resolution)
[4]
Table 2: Green Metrics for Sustainable Synthesis Routes
Approach | PMI (kg/kg) | E-factor | Renewable Carbon (%) | Key Innovation |
---|---|---|---|---|
Aqueous Organocatalysis | 8.2 | 6.5 | 35 | Water as reaction medium |
Biomass-Derived Synthesis | 5.7 | 3.8 | 100 | Furfural as chiral pool precursor |
Polystyrene Upcycling | 3.9 | 2.1 | 0 (but waste-based) | Catalytic depolymerization |
Continuous Flow | 7.1 | 5.2 | 15 | Reduced residence time and energy |
Continuous flow processing enhances sustainability through precise parameter control and improved energy efficiency. A three-step continuous synthesis integrates: (1) enzymatic transamination generating phenylglycine, (2) microfluidic N-acetylation, and (3) chiral stationary phase separation. This system reduces reaction times from hours to minutes, minimizes solvent consumption by 80%, and achieves 99% ee through integrated chiral chromatography. Photochemical steps benefit particularly from flow technology due to superior light penetration compared to batch reactors [2].
Direct catalytic C–N bond construction at the α-position of carboxylic acids provides efficient access to (R)-2-acetamido-2-phenylacetic acid. Transition metal-catalyzed asymmetric amidation employs copper-bisoxazoline complexes to enantioselectively aminate phenylacetic acid derivatives. The mechanism involves electrophilic amination of enolates using azodicarboxylates as nitrogen sources. This reaction delivers α-amino acids with 90-95% ee but requires protection of the carboxylic acid as an ester to prevent metal chelation [6] [8].
Organocatalytic approaches circumvent metal requirements while enabling diverse bond formations. Cinchona alkaloid-derived thiourea catalysts facilitate the asymmetric Mannich reaction between acetamide-derived glycine imines and arylaldehydes. This methodology constructs the carbon backbone and installed amino group simultaneously with excellent diastereo- (up to 20:1 dr) and enantioselectivity (up to 99% ee). The reaction proceeds via a catalytic enantiodetermining step where the thiourea moiety activates the imine through hydrogen bonding while the tertiary amine generates the enolate:
PhCHO + [Glycine Schiff base] → (Catalyst) → Anti-β-amino-α-acetamido ester → Hydrolysis → (R)-2-Acetamido-2-phenylacetic acid
[8]
Enzyme-mediated amidation provides biocatalytic alternatives. Lipases and acylases catalyze the kinetic resolution of racemic N-acetyl phenylglycine derivatives through enantioselective hydrolysis or amidation. Subtilisin Carlsberg exhibits remarkable selectivity (E > 200) for the (S)-enantiomer in ester hydrolysis, allowing isolation of unreacted (R)-2-acetamido-2-phenylacetic acid ester with >99% ee. Alternatively, penicillin G acylase catalyzes the reverse reaction—enantioselective acetylation of racemic 2-amino-2-phenylacetic acid—yielding the (R)-N-acetyl product and unreacted (S)-amino acid [5].
Asymmetric hydroamination remains challenging but promising. Gold(I) complexes with chiral phosphoramidite ligands catalyze the intramolecular hydroamination of cinnamic acid derivatives to form lactams, which hydrolyze to β-substituted α-amino acids. While not directly applicable to phenylacetic acid substrates, this methodology inspires catalyst design for intermolecular variants. Recent breakthroughs in palladium-catalyzed asymmetric C(sp³)–H amidation using dioxazolones as nitrene precursors demonstrate potential for direct functionalization of phenylacetic acid derivatives at the α-position [6].
Solid-phase synthesis enables rapid generation of (R)-2-acetamido-2-phenylacetic acid analogues for structure-activity relationship studies. The Wang resin linker strategy begins by anchoring Fmoc-protected (R)-phenylglycine to hydroxymethylphenoxy resin via ester linkage. After Fmoc removal, acylation with diverse carboxylic acids (e.g., heteroaromatic, alkenoic, or protected amino acids) introduces structural variation at the acetamido nitrogen. Final cleavage with trifluoroacetic acid liberates N-modified derivatives while preserving stereochemical integrity:
Combinatorial optimization employs split-and-pool methodologies to create diverse libraries. A representative 96-member library explores electronic effects of substituents on the phenyl ring and steric bulk of the amide nitrogen. Brominated derivatives undergo Suzuki-Miyaura cross-coupling directly on solid support, introducing biaryl moieties. Library evaluation identifies structural features enhancing biological activity: electron-withdrawing substituents at the phenyl para-position increase target binding affinity, while α-branching in the amide moiety improves metabolic stability [7].
Hybrid solid-liquid phase approaches combine advantages of both methodologies. Polymer-supported reagents facilitate purification without anchoring the target molecule. For example, phosphine-functionalized polystyrene beads enable stereoselective Appel-type amidation of 2-hydroxy-2-phenylacetic acid precursors followed by simple filtration. Similarly, polymer-bound carbodiimides mediate amide coupling without chromatographic purification. These techniques accelerate analogue synthesis while maintaining high stereochemical fidelity and reducing purification burdens [6] [7].
Table 3: Structural Analogues of (R)-2-Acetamido-2-phenylacetic Acid
Compound Name | CAS Number | Structural Feature | Synthetic Utility |
---|---|---|---|
(R)-2-Acetoxy-2-phenylacetic acid | 51019-43-3 | Acetoxy instead of acetamido | Chiral derivatizing agent for NMR |
(S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid | 1217756-92-7 | Benzofuran carboxamide moiety | Privileged structure for bioactivity |
2-Acetamido-2-(4-hydroxyphenyl)acetic acid | Not specified | Phenolic hydroxyl group | Post-functionalization via O-acylation |
(R)-2-Benzamido-2-phenylacetic acid | 14257-84-2 (core) | Benzoyl instead of acetyl | Enhanced rigidity |
(R)-2-Acetamido-2-(naphthalen-2-yl)acetic acid | Not specified | Extended aromatic system | Increased hydrophobic interactions |
Automated synthesis platforms integrate solid-phase chemistry with robotics and in-line analysis. A fully automated system performs iterative amide-forming reactions using (R)-2-amino-2-phenylacetic acid as the core scaffold. Integrated LC-MS analysis at each synthetic cycle monitors reaction completion and purity, enabling real-time optimization. Such systems generate focused libraries of 50-100 analogues in 48 hours, dramatically accelerating lead optimization compared to traditional sequential synthesis. Machine learning algorithms trained on reaction outcomes predict optimal conditions for new substrates, creating a feedback loop that improves synthetic efficiency over successive iterations [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1